3-Amino-6-phenyl-N-3-pyridinyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide, also known as DD1E5, is a small molecule identified as a potent and selective inhibitor of dimethylarginine dimethylaminohydrolase 1 (DDAH1) []. DDAH1 is an enzyme involved in the nitric oxide (NO) signaling pathway by regulating the levels of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase (NOS).
Mechanism of Action
DD1E5 acts as a competitive inhibitor of DDAH1, binding to the enzyme's active site and preventing the breakdown of ADMA []. This inhibition leads to the accumulation of ADMA, which in turn inhibits NOS activity and reduces NO production []. DD1E5 exhibits time and concentration-dependent inhibition of DDAH1, indicating tight binding with an inactivation rate constant of 0.2756 ± 0.015 M-1 S-1 [].
Applications
Inhibits cancer cell proliferation: Treatment of cancer cells with DD1E5 has been shown to inhibit cell proliferation [].
Reduces NO production: DD1E5 effectively reduces NO production in cancer cells, potentially disrupting angiogenesis and tumor growth [].
Downregulates pro-angiogenic factors: DD1E5 downregulates the expression of vascular endothelial growth factor (VEGF), c-Myc, HIF-1α, and iNOS, which are crucial for angiogenesis and tumor progression [].
Exhibits anti-angiogenic potential: In vitro assays demonstrated that DD1E5 inhibits the secretion of angiogenic factors like basic fibroblast growth factor (bFGF) and interleukin-8 (IL-8) [].
Reduces tumor growth in vivo: DD1E5 effectively inhibits the growth of xenograft tumors in vivo, specifically those derived from prostate cancer cells with DDAH1 overexpression []. This effect is mediated by reducing tumor endothelial content, evidenced by low CD31 expression [].
Reverses DDAH1-induced tumor growth: DD1E5 demonstrates the ability to reverse tumor growth induced by exogenous DDAH1 overexpression [].
Relevance: This compound is structurally related to 3-amino-6-phenyl-N-3-pyridinyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide due to the shared thieno[2,3-b]pyridine core, the 3-amino group, and the 2-carboxamide group. The variations in the substituents at the 6-position and the carboxamide nitrogen highlight potential areas for exploring structure-activity relationships.
Compound Description: DD1E5 is a potent and selective dimethylarginine dimethylaminohydrolase 1 (DDAH1) inhibitor. It exhibits anti-cancer activity, particularly in prostate cancer models, by inhibiting DDAH1 activity, leading to increased levels of asymmetric dimethylarginine (ADMA), a nitric oxide synthase (NOS) inhibitor [].
Relevance: This compound shares significant structural similarities with 3-amino-6-phenyl-N-3-pyridinyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide. Both compounds possess the core thieno[2,3-b]pyridine structure, a 3-amino group, a 4-trifluoromethyl group, and a 2-carboxamide moiety. The differences lie in the substituents at the 6-position, with a tert-butyl group in DD1E5 compared to a phenyl group in the target compound, and the carboxamide nitrogen substituent, which is a 1,3-thiazol-2-yl group in DD1E5 and a 3-pyridinyl group in the target compound. The shared structural features and the potent biological activity of DD1E5 suggest that 3-amino-6-phenyl-N-3-pyridinyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide might also possess interesting pharmacological properties, potentially as a DDAH1 inhibitor.
General Structural Analogs
Several papers discuss classes of compounds like thieno[2,3-b]pyridines, pyridothienopyrimidines, and pyridothienotriazines. While not explicitly listing the target compound, these documents highlight common synthetic strategies and potential biological activities associated with similar structures [, , , , , , , , , , , , , , , , , , , , , ].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.